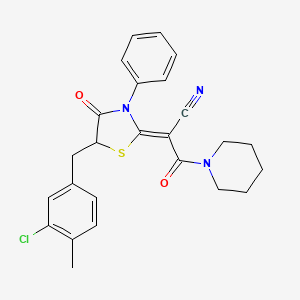

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

説明

The compound “(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile” is a thiazolidinone derivative characterized by a unique Z-configuration at the exocyclic double bond of the thiazolidinone core. Its structure integrates a 3-chloro-4-methylbenzyl substituent at position 5, a phenyl group at position 3, and a propanenitrile moiety linked to a piperidine ring at position 2. The Z-isomer is particularly notable for its stability under synthetic conditions, as evidenced by studies on analogous thiazolidinone derivatives .

特性

IUPAC Name |

(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O2S/c1-17-10-11-18(14-21(17)26)15-22-24(31)29(19-8-4-2-5-9-19)25(32-22)20(16-27)23(30)28-12-6-3-7-13-28/h2,4-5,8-11,14,22H,3,6-7,12-13,15H2,1H3/b25-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEBRRDSDYAMAF-QQTULTPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N3CCCCC3)S2)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N3CCCCC3)/S2)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a thiazolidine derivative that has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen. The presence of various functional groups, such as the piperidine moiety and the chloro-methylbenzyl substituent, enhances its biological activity.

1. Anticancer Activity

Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound under review has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| K562 (Leukemia) | 10.0 | |

| SF-295 (CNS Cancer) | 15.0 | |

| MDA-MB-231 (Breast) | 8.0 |

The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.

2. Antimicrobial Activity

Thiazolidine derivatives have demonstrated broad-spectrum antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this thiazolidine derivative has also been explored. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic effects in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of thiazolidine derivatives similar to the compound :

- Patil et al. reported on a series of thiazolidine derivatives exhibiting varying degrees of antiproliferative activity against tumor cell lines, with modifications at the 5-position significantly enhancing activity against breast cancer cells .

- Da Silva et al. evaluated the cytotoxic effects of thiazolidinones against glioblastoma cells, finding that certain derivatives exhibited potent antitumor effects through decreased cell viability .

- Hassan et al. synthesized new thiazolidine derivatives and assessed their antimicrobial properties, confirming their effectiveness against both bacterial and fungal strains .

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives, including compounds similar to (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them valuable in developing new antibiotics .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including melanoma and breast cancer. For instance, a study highlighted the ability of thiazolidinone derivatives to induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

Phytopathogenic Control

The compound's structural features suggest potential applications in controlling phytopathogenic microorganisms. Thiazolidinones have been explored for their efficacy against plant pathogens, offering a promising avenue for developing new agrochemicals to enhance crop protection and yield .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects, indicating their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazolidinones, researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. The findings revealed that specific modifications to the thiazolidinone structure enhanced cytotoxicity, providing insights into designing more effective anticancer agents .

Data Table: Summary of Applications

化学反応の分析

Nucleophilic Additions at the Thiazolidinone Core

The α,β-unsaturated ketone system in the thiazolidinone ring (C4=O and adjacent conjugated double bond) is susceptible to nucleophilic attack.

Key Observations from Analogous Systems :

-

In 4-((3-(4-chloro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid (CID 44237645), the exocyclic double bond participates in Michael additions with amines and thiols under mild conditions (pH 7–9, 25–40°C) .

-

Cyclopropane ring formation via diazomethane methylene transfer has been reported in structurally similar spiro compounds (e.g., 1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one) .

Predicted Reactivity for Target Compound :

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Grignard reagents | 1,4-Conjugate addition | Substituted thiazolidinone derivatives |

| Hydrazine | Hydrazone formation | Hydrazide derivatives at C4=O |

| Thiols (e.g., RSH) | Thio-Michael adducts | Thioether-functionalized adducts |

Ring-Opening and Rearrangement Reactions

The thiazolidinone ring may undergo cleavage under acidic or basic conditions, as seen in related systems:

Evidence from Literature :

-

Isoxazolone derivatives (e.g., 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one) undergo cyclopropanation followed by C–C bond cleavage and hydride shifts to form ethylidene intermediates .

-

In N-substituted thiazolidinones, ring-opening via nucleophilic attack at C2 or C5 positions leads to linear thioamide or cyanamide derivatives .

Proposed Pathways :

-

Acidic Hydrolysis :

-

Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding a substituted thiourea intermediate.

-

-

Basic Conditions :

-

Deprotonation at the α-carbon initiates ring-opening, forming a nitrile-stabilized enolate.

-

Nitrile Group Reactivity

The propanenitrile moiety may participate in:

-

Hydrolysis : Conversion to amide (H2O, H2SO4) or carboxylic acid (strong base, Δ).

-

Cycloadditions : [2+3] cycloadditions with azides to form tetrazole rings (Cu(I) catalysis) .

Piperidine Substituent Modifications

The piperidin-1-yl group can undergo:

-

N-Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) in DMF/NaH .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Biological Interactions and Redox Activity

Thiazolidinones are known for enzyme inhibition via covalent binding. For example:

類似化合物との比較

Notes

- focuses on synthetic pathways for simpler thiazolidinones, limiting direct pharmacological comparisons.

- ’s compound 9, while nitrile-containing, is a nucleoside analogue with divergent applications, underscoring the need for caution in cross-class comparisons .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile?

- Answer : The compound’s core structure involves a thiazolidinone ring fused with a propanenitrile moiety. Key steps include:

- Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitrile precursors, followed by reaction with chloroacetyl chloride under basic conditions to form the thiazolidinone ring .

- Condensation of aromatic aldehydes with 4-thiazolidinones to introduce substituents (e.g., 3-chloro-4-methylbenzyl group). Reaction optimization using catalysts like piperidine or acetic acid is critical for stereoselectivity .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and minimize by-products .

Q. How can the stereochemical configuration (Z/E) of the exocyclic double bond in this compound be confirmed?

- Answer :

- NMR spectroscopy : Compare coupling constants (J values) of olefinic protons. For Z-isomers, coupling constants typically range between 10–12 Hz due to restricted rotation .

- X-ray crystallography : Provides definitive proof of stereochemistry, as seen in structurally analogous thiazolidinone derivatives .

Q. What analytical techniques are recommended for purity assessment and structural validation?

- Answer :

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- Elemental analysis (C, H, N, S) to verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing temperature (60–80°C) improves cyclization efficiency but may reduce stereochemical control .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require quenching steps to isolate intermediates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3-chloro-4-methylbenzyl with 4-fluorobenzyl) to isolate bioactivity contributors. For example, electron-withdrawing groups (Cl, F) enhance enzyme inhibition, while bulky groups reduce cytotoxicity .

- In vitro assays : Test against multiple cell lines (e.g., HEK-293 for general toxicity, RAW 264.7 for anti-inflammatory activity) to differentiate target-specific effects .

Q. How does the piperidin-1-yl group influence the compound’s pharmacokinetic properties?

- Answer :

- Lipophilicity : The piperidine ring increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic stability : Piperidine derivatives are prone to CYP450-mediated oxidation. Use metabolic profiling (e.g., liver microsome assays) to identify vulnerable sites for structural modification .

Q. What computational methods are suitable for predicting binding modes with biological targets (e.g., kinases, GPCRs)?

- Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate interactions with ATP-binding pockets or allosteric sites. Validate with MD simulations (NAMD, GROMACS) to assess binding stability .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the thiazolidinone carbonyl) for target engagement .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays for this compound?

- Answer :

- Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers.

- Control for solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What techniques resolve spectral overlap in NMR data (e.g., aromatic proton signals)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。